![molecular formula C19H22O2 B3026539 (R)-5-Hydroxy-1,7-diphenyl-3-heptanone CAS No. 100761-20-4](/img/structure/B3026539.png)
(R)-5-Hydroxy-1,7-diphenyl-3-heptanone
Overview
Description
(R)-5-Hydroxy-1,7-diphenyl-3-heptanone, also known as (R)-PDH, is a compound found in nature that has a variety of biochemical and physiological effects. It is an important intermediate in the synthesis of many drugs, and it has been studied for its potential applications in the medical and scientific fields.
Scientific Research Applications
- Antioxidant Properties : Chalcone derivatives have shown antioxidant activity, making them potential candidates for combating oxidative stress-related diseases .
- Anti-Inflammatory Effects : Chalcones exhibit anti-inflammatory properties, which could be valuable in drug development for inflammatory conditions .
- Anticancer Potential : Some chalcones demonstrate cytotoxic effects against cancer cells, making them interesting targets for cancer therapy .
- Nanocrystals Synthesis : Chalcones can serve as precursors for synthesizing nanocrystals. These tiny crystalline structures find applications in optoelectronics, catalysis, and imaging .
- Mesoscalar Assemblies : Understanding the mesoscopic organization of nanocrystals is crucial for designing functional materials. Chalcones contribute to this field .
- SQUID Electronics : Chalcone derivatives have been explored for their potential use in SQUID instruments, which are highly sensitive magnetic field detectors. These devices find applications in geophysics, medical diagnostics, and materials characterization .
- Environmental Monitoring : Researchers use chalcone-based fluorescent probes to study environmental pollutants, such as heavy metals and reactive oxygen species .
- Plant Ecology : Chalcones play a role in plant defense mechanisms and signaling pathways, impacting ecological interactions .
- R Programming Language : Researchers utilize R for statistical analysis, data visualization, and modeling. It’s widely used in ecological research and other scientific domains .
- RStudio : An integrated development environment (IDE) for R, RStudio enhances productivity by providing tools for code editing, debugging, and package management .
- rOpenSci : This community provides R packages that facilitate open science by simplifying data access, analysis, and visualization. Researchers can leverage these tools to work with diverse scientific data sources .
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Superconducting Quantum Interference Devices (SQUIDs)
Ecological Research
Computational Chemistry and Data Analysis
Open Science and Data Tools
Future Directions
properties
IUPAC Name |
(5R)-5-hydroxy-1,7-diphenylheptan-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKTMMNRPJQHV-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CC(=O)CCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.